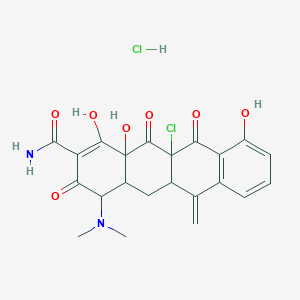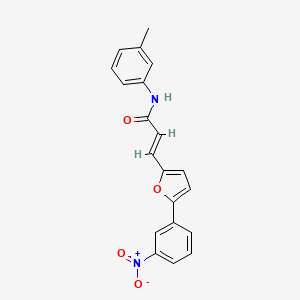
2-Acetamido-2-allylmalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-allylmalonic acid is an organic compound with the molecular formula C8H11NO5 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by an acetamido group and another by an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetamido-2-allylmalonic acid can be synthesized through several methodsThe reaction conditions typically involve heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-allylmalonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl allylmalonate: Similar structure but lacks the acetamido group.
Diethyl acetamidomalonate: Similar structure but lacks the allyl group.
Uniqueness
2-Acetamido-2-allylmalonic acid is unique due to the presence of both the acetamido and allyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
98593-96-5 |
|---|---|
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
2-acetamido-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
ABOLLNJXLFDZSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC=C)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)




![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
